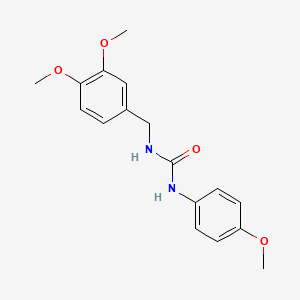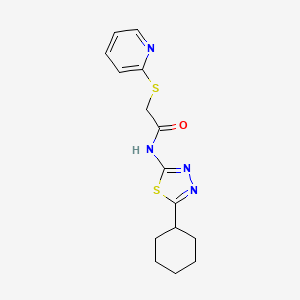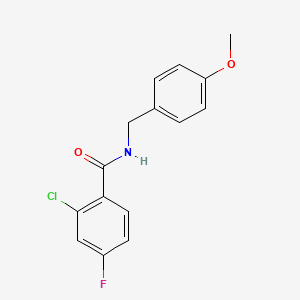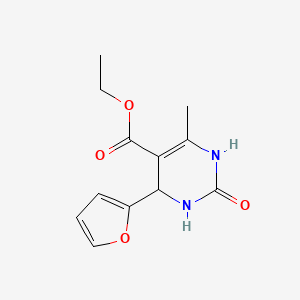
N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential use in various biomedical applications. This urea derivative has shown promising results in preclinical studies, particularly in the field of cancer research, due to its ability to inhibit tumor growth and metastasis.
Wirkmechanismus
N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea inhibits the activity of MMPs by binding to the active site of the enzyme and preventing it from cleaving extracellular matrix proteins. This inhibits the ability of cancer cells to invade surrounding tissues and form metastases. N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea has also been shown to induce apoptosis in cancer cells, further inhibiting tumor growth.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as an anticancer drug. In addition to its anticancer properties, N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea has several advantages for use in lab experiments, including its low toxicity, high bioavailability, and ability to inhibit MMP activity. However, N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea also has some limitations, including its relatively low solubility in water and the need for further studies to determine its pharmacokinetic properties.
Zukünftige Richtungen
There are several potential future directions for research on N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea. One area of interest is the development of novel formulations of N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea that increase its solubility and bioavailability. Another area of interest is the use of N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to determine the pharmacokinetic properties of N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea and to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzylamine with 4-methoxyphenylisocyanate, followed by the addition of urea and catalytic hydrogenation. This process yields a white crystalline powder with a melting point of 214-216°C.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential use in cancer research. In preclinical studies, N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea has been shown to inhibit tumor growth and metastasis in various cancer models, including breast, lung, and colon cancer. N-(3,4-dimethoxybenzyl)-N'-(4-methoxyphenyl)urea achieves this by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in tumor invasion and metastasis.
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-21-14-7-5-13(6-8-14)19-17(20)18-11-12-4-9-15(22-2)16(10-12)23-3/h4-10H,11H2,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUNMVUPDXGYRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(4-fluorophenyl)ethyl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5463666.png)
![2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)-N-[2-(7-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B5463679.png)

![8-[(3-hydroxypropyl)amino]-1,3-dimethyl-7-(3-phenyl-2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5463704.png)
![2-[2-(4-methoxyphenyl)vinyl]-5,7-dinitro-1,3-benzoxazole](/img/structure/B5463706.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpropanamide](/img/structure/B5463715.png)
![3-(2-oxo-2-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}ethyl)morpholine dihydrochloride](/img/structure/B5463723.png)
![(3S*,5R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5463726.png)


![4-(5-{[3-(3-methylbutanoyl)piperidin-1-yl]carbonyl}pyridin-2-yl)benzamide](/img/structure/B5463744.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5463749.png)